molecular formula C14H11N3O4S B14465964 Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- CAS No. 73155-21-2

Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-

Cat. No.: B14465964
CAS No.: 73155-21-2
M. Wt: 317.32 g/mol
InChI Key: GQKFLKJGIRASBJ-UHFFFAOYSA-N
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Description

Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridines typically involves the reaction of alkenes with electrophilic nitrogen sources. One common method is the aziridination of alkenes using electrophilic nitrogen reagents such as iminoiodinanes or nitrene precursors . For the specific synthesis of Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-, the reaction may involve the coupling of a suitable alkene with a 2,4-dinitrophenylthio-substituted amine under basic conditions .

Industrial Production Methods

Industrial production of aziridines often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include the use of catalysts, temperature control, and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of aziridines include nucleophiles such as amines, thiols, and halides. Reaction conditions often involve the use of bases or acids to facilitate the ring-opening or substitution processes .

Major Products Formed

The major products formed from the reactions of Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- depend on the specific reaction conditions and reagents used. For example, nucleophilic ring-opening reactions can yield a variety of amine derivatives .

Mechanism of Action

The mechanism of action of Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and subsequent reactions. The presence of electron-withdrawing groups such as the 2,4-dinitrophenylthio group can activate the ring towards nucleophilic attack . The compound may interact with molecular targets such as enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- is unique due to the presence of the 2,4-dinitrophenylthio and phenyl groups, which impart distinct chemical properties and reactivity.

Properties

CAS No.

73155-21-2

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)sulfanyl-2-phenylaziridine

InChI

InChI=1S/C14H11N3O4S/c18-16(19)11-6-7-14(12(8-11)17(20)21)22-15-9-13(15)10-4-2-1-3-5-10/h1-8,13H,9H2

InChI Key

GQKFLKJGIRASBJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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